

# An In-depth Technical Guide to the Aluminum-Boron Phase Diagram

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## Compound of Interest

Compound Name: Aluminum boride

Cat. No.: B083806

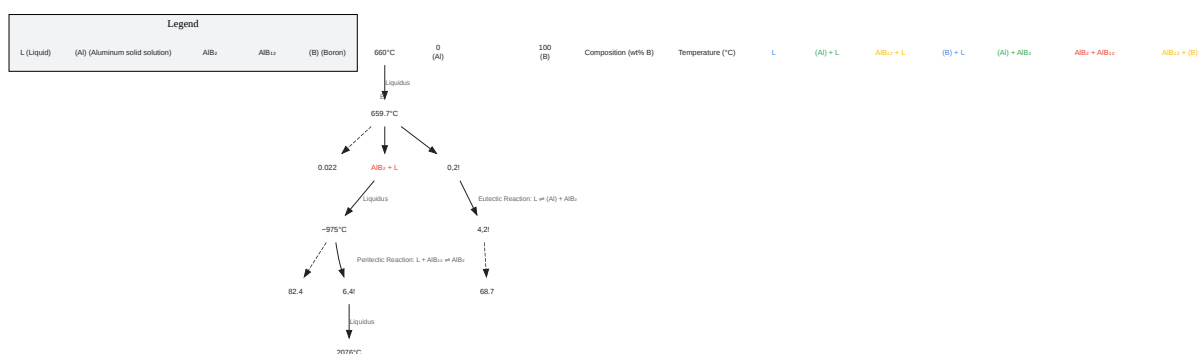
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the aluminum-boron (Al-B) binary phase diagram. The information compiled herein is intended to serve as a critical resource for researchers, materials scientists, and professionals in drug development who utilize aluminum-based materials and boron compounds. This document details the equilibrium phases, invariant reactions, and crystallographic data of the Al-B system, alongside standardized experimental protocols for its characterization.

## The Al-B Phase Diagram: A Visual Representation

The Al-B phase diagram is characterized by a single eutectic reaction on the aluminum-rich side and a peritectic reaction at higher boron concentrations, leading to the formation of two primary intermetallic compounds: aluminum diboride ( $\text{AlB}_2$ ) and aluminum dodecaboride ( $\text{AlB}_{12}$ ).



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Caption: Schematic representation of the Aluminum-Boron (Al-B) binary phase diagram.

## Quantitative Data Summary

The key quantitative data for the Al-B system, including invariant reactions and crystallographic information for the stable phases, are summarized in the tables below.

**Table 1: Invariant Reactions in the Al-B System**

Reaction	Temperature (°C)	Composition (wt% B)	Phases Involved
Eutectic	659.7	0.022	$L \leftrightarrow (Al) + AlB_2$
Peritectic	~975	Liquid: ~4, $AlB_{12}$ : 82.4	$L + AlB_{12} \leftrightarrow AlB_2$

Note: There is some discrepancy in the literature regarding the exact peritectic temperature, with values ranging from 950°C to 1350°C. The value of ~975°C is a commonly cited approximation.

**Table 2: Crystallographic Data of Solid Phases in the Al-B System**

Phase	Chemical Formula	Crystal Structure	Space Group	Lattice Parameters (nm)
(Al)	Al	Face-Centered Cubic (FCC)	Fm-3m	$a = 0.4049$
$AlB_2$	$AlB_2$	Hexagonal	P6/mmm (191)	$a = 0.3006, c = 0.3252$
$AlB_{12}$	$\alpha-AlB_{12}$	Tetragonal	$P4_12_12$ or $P4_32_12$	$a = 1.0161, c = 1.4283$

## Experimental Protocols for Al-B Phase Diagram Determination

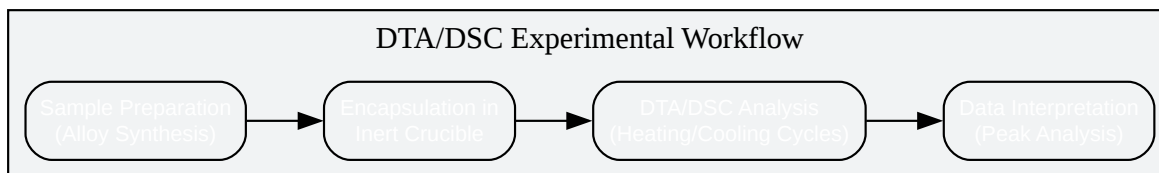
The determination of the Al-B phase diagram relies on a combination of experimental techniques. Detailed methodologies for the key experiments are provided below.

### Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are employed to determine the temperatures of phase transformations.

#### Methodology:

- Sample Preparation:
  - Prepare Al-B alloys of varying compositions by arc melting high-purity aluminum and boron in an inert argon atmosphere.
  - Encapsulate small, representative samples (10-50 mg) in inert crucibles (e.g., alumina or graphite).
- DTA/DSC Analysis:
  - Place the sample crucible and a reference crucible (typically empty) into the DTA/DSC furnace.
  - Heat the samples to a temperature well above the expected liquidus temperature (e.g., 1400°C) at a controlled rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., argon).
  - Hold at the maximum temperature for a short period to ensure homogenization.
  - Cool the samples at a controlled rate (e.g., 10°C/min) to room temperature.
  - Record the differential temperature or heat flow as a function of temperature.
- Data Interpretation:
  - Analyze the heating and cooling curves for endothermic and exothermic peaks, which correspond to phase transformations (e.g., melting, solidification, eutectic, and peritectic reactions).
  - The onset temperature of a peak on the heating curve generally corresponds to the transformation temperature.



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Caption: Workflow for DTA/DSC analysis of Al-B alloys.

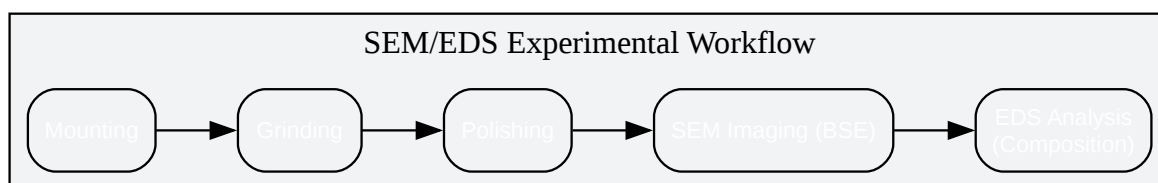
## Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM with EDS is used to visualize the microstructure and determine the chemical composition of the constituent phases.

Methodology:

- Sample Preparation (Metallography):
  - Mount the Al-B alloy samples in a conductive resin.
  - Grind the samples using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
  - Polish the samples using diamond suspensions of decreasing particle size (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) on polishing cloths.
  - Perform a final polishing step with a colloidal silica suspension to obtain a mirror-like, deformation-free surface.
  - Clean the samples ultrasonically in ethanol and dry them.
- SEM Imaging and EDS Analysis:
  - Mount the polished samples on SEM stubs using conductive carbon tape.

- If the sample is non-conductive, apply a thin conductive coating (e.g., carbon or gold) via sputtering.
- Insert the sample into the SEM chamber.
- Acquire backscattered electron (BSE) images to differentiate between phases based on atomic number contrast.
- Use EDS to perform point analysis or elemental mapping to determine the composition of the different phases observed in the microstructure.



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Caption: Workflow for SEM/EDS analysis of Al-B alloys.

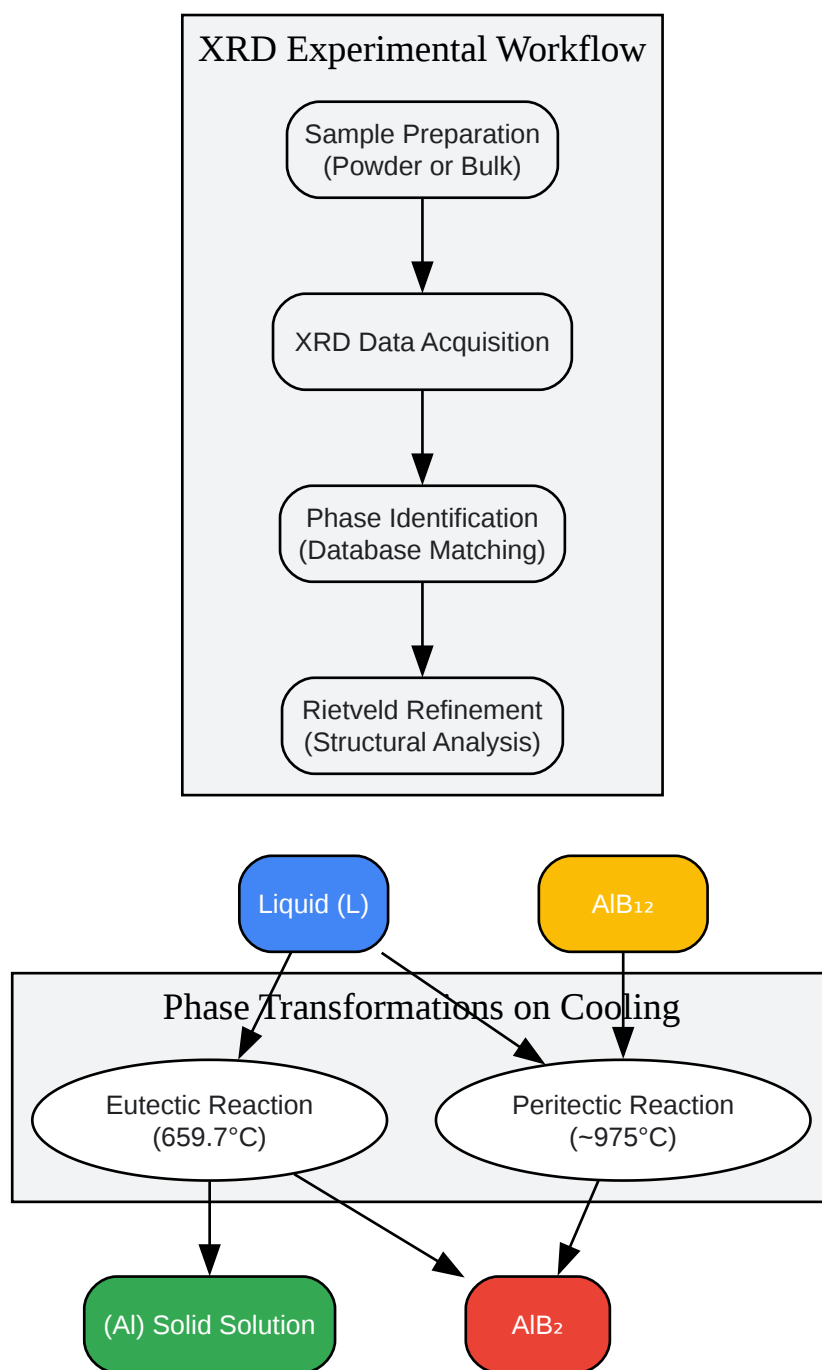
## X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the Al-B alloys.

Methodology:

- Sample Preparation:
  - Prepare bulk samples with a flat, polished surface as described for SEM, or crush the alloy into a fine powder using an agate mortar and pestle.
  - Mount the powder on a zero-background sample holder.
- XRD Analysis:
  - Place the sample in a powder X-ray diffractometer.

- Use a common X-ray source, such as Cu K $\alpha$  radiation ( $\lambda = 0.15406$  nm).
- Scan a range of  $2\theta$  angles (e.g.,  $20^\circ$  to  $100^\circ$ ) with a step size of  $0.02^\circ$  and a dwell time of 1-2 seconds per step.
- Data Interpretation:
  - Identify the peak positions ( $2\theta$  values) in the resulting diffractogram.
  - Compare the experimental peak positions and relative intensities with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present.
  - Perform Rietveld refinement for more detailed structural analysis, including lattice parameter determination.



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